2-Methoxycarbonylphenyl b-D-glucopyranoside 2-Methoxycarbonylphenyl b-D-glucopyranoside 2-Methoxycarbonylphenyl beta-D-glucopyranoside, also known as 2-hydroxyterephthalic acid or 2-hydroxy-1, 4-benzenedicarboxylic acid, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 2-Methoxycarbonylphenyl beta-D-glucopyranoside exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-methoxycarbonylphenyl beta-D-glucopyranoside is primarily located in the cytoplasm. Outside of the human body, 2-methoxycarbonylphenyl beta-D-glucopyranoside can be found in fruits. This makes 2-methoxycarbonylphenyl beta-D-glucopyranoside a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 10019-60-0
VCID: VC21208611
InChI: InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3
SMILES: COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C14H18O8
Molecular Weight: 314.29 g/mol

2-Methoxycarbonylphenyl b-D-glucopyranoside

CAS No.: 10019-60-0

Cat. No.: VC21208611

Molecular Formula: C14H18O8

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxycarbonylphenyl b-D-glucopyranoside - 10019-60-0

Specification

CAS No. 10019-60-0
Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
IUPAC Name methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Standard InChI InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3
Standard InChI Key ONKIQNFPVXNOBV-UHFFFAOYSA-N
Isomeric SMILES COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Melting Point 106 - 108 °C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Synonyms

The compound is systematically named methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate under IUPAC guidelines . Common synonyms include:

  • Methylsalicylate-2-O-β-D-glucoside

  • Benzoic acid, 2-(β-D-glucopyranosyloxy)-, methyl ester

  • MeSA 2-O-β-D-glucoside .

The β-configuration of the glucopyranosyl moiety is critical for its stereochemical properties, as confirmed by its InChIKey ONKIQNFPVXNOBV-YGEZULPYSA-N .

Table 1: Molecular Identifiers

PropertyValue
CAS Number10019-60-0
Molecular FormulaC14H18O8\text{C}_{14}\text{H}_{18}\text{O}_8
Molecular Weight314.29 g/mol
SMILESCOC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
InChIInChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10...
Canonical SMILESCOC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O

Stereochemical Configuration

The glucopyranose ring adopts a 4C1^4\text{C}_1 chair conformation, with hydroxyl groups at C3, C4, and C5 in equatorial positions. The methoxycarbonylphenyl group is attached via an O-glycosidic bond at the anomeric carbon (C1) of the glucose unit . X-ray crystallography and NMR studies confirm the β-anomeric configuration, which influences its solubility and reactivity .

Natural Occurrence and Biosynthesis

Plant Sources

The compound has been isolated from:

  • Mallotus metcalfianus (Euphorbiaceae)

  • Verbena brasiliensis (Verbenaceae)

  • Pluchea indica (Asteraceae) .
    Its presence in these species correlates with defense mechanisms against herbivores, as phenolic glycosides often act as phytoalexins .

Biosynthetic Pathway

In plants, the biosynthesis involves:

  • Glycosylation: Transfer of glucose to methyl salicylate via UDP-glucose-dependent glucosyltransferases.

  • Methylation: Enzymatic addition of a methoxy group to the phenolic hydroxyl, catalyzed by O-methyltransferases .
    This pathway parallels that of other salicylate derivatives, suggesting evolutionary conservation in secondary metabolism .

Synthetic Approaches

Chemical Synthesis

The compound is synthesized through a three-step protocol:

  • Protection of Glucose: Tritylation of β-D-glucopyranose to protect primary hydroxyl groups.

  • Glycosidic Bond Formation: Koenigs-Knorr reaction using methyl 2-hydroxybenzoate and acetobromoglucose.

  • Deprotection and Methylation: Removal of trityl groups followed by methylation with diazomethane .

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)
TritylationTrityl chloride, pyridine, 0°C, 12 h85
GlycosylationAg₂CO₃, anhydrous CH₂Cl₂, 25°C, 6 h72
MethylationCH₂N₂, Et₂O, 0°C → RT, 3 h91

Challenges in Synthesis

  • Anomeric Selectivity: Achieving β-configuration requires strict control of reaction conditions to avoid α-anomer formation .

  • Solubility Issues: Polar hydroxyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for intermediate steps .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: 12.7 mg/mL at 25°C due to multiple hydroxyl groups .

  • Thermal Stability: Decomposes at 218°C without melting, characteristic of glycosides .

  • Acidity: pKa ≈ 10.2 (phenolic hydroxyl), making it weakly acidic .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3400 (O–H), 1720 (C=O ester), 1605 cm⁻¹ (aromatic C=C) .

  • ¹H NMR (500 MHz, D₂O): δ 7.85 (d, J = 7.5 Hz, 1H, ArH), 5.12 (d, J = 7.2 Hz, 1H, H1), 3.78 (s, 3H, OCH₃) .

  • ¹³C NMR (125 MHz, D₂O): δ 168.4 (C=O), 132.1–116.7 (aromatic carbons), 102.3 (C1), 77.8–62.1 (glucose carbons) .

ParameterValue
Plasma Half-life (rat)2.3 ± 0.4 h
Bioavailability18.9% (oral), 43.7% (IV)
Protein Binding89.2 ± 2.1%

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Prodrugs: Hydrolytic release of methyl salicylate in targeted drug delivery systems.

  • Anti-Inflammatory Agents: Structural analogs show enhanced COX-2 selectivity .

Agricultural Uses

As a plant-derived metabolite, it is investigated as a:

  • Biopesticide: Deters aphid feeding at 0.1% concentration .

  • Stress Response Marker: Accumulates during pathogen attack in Pluchea indica .

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